molecular formula C20H20N2O B11333451 4-tert-butyl-N-(quinolin-8-yl)benzamide

4-tert-butyl-N-(quinolin-8-yl)benzamide

Cat. No.: B11333451
M. Wt: 304.4 g/mol
InChI Key: SEHSLTZRUTVCLZ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(quinolin-8-yl)benzamide is a chemical compound of interest in medicinal chemistry and oncology research, featuring a quinoline-benzamide hybrid structure. Compounds based on the quinoline and benzamide scaffolds are frequently investigated for their potential biological activities . Specifically, quinoline-benzamide hybrids have been identified as a promising structural class in the discovery of novel anticancer agents . Research into analogous compounds has shown that the quinoline moiety is a privileged structure in drug discovery, often associated with antiproliferative properties . Furthermore, molecular hybridization—the combination of different pharmacophores like quinoline and benzamide—is a recognized strategy in anticancer drug design to produce new molecular architectures with enhanced efficacy . This compound is intended for use in early-stage research and screening experiments to further explore these potential applications. It is supplied as a solid and should be stored at room temperature. Handling Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

4-tert-butyl-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C20H20N2O/c1-20(2,3)16-11-9-15(10-12-16)19(23)22-17-8-4-6-14-7-5-13-21-18(14)17/h4-13H,1-3H3,(H,22,23)

InChI Key

SEHSLTZRUTVCLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Tert Butyl N Quinolin 8 Yl Benzamide and Its Derivatives

Optimization of Amide Bond Formation Strategies

The central challenge in synthesizing 4-tert-butyl-N-(quinolin-8-yl)benzamide lies in the efficient formation of the amide bond between 4-tert-butylbenzoic acid and 8-aminoquinoline (B160924). Both substrates possess functionalities that require carefully optimized conditions to achieve high yields and purity. Modern synthetic strategies have moved beyond conventional methods to embrace more efficient and scalable technologies.

Exploration of Coupling Reagents and Catalyst Systems

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable, necessitating the activation of the carboxylic acid component. This is achieved through a wide array of coupling reagents and catalyst systems, each with distinct advantages in terms of reactivity, cost, and side-product profiles.

The most traditional and direct approach involves the conversion of 4-tert-butylbenzoic acid into its more reactive acyl halide derivative, typically 4-tert-butylbenzoyl chloride . scientificlabs.co.ukfishersci.ca This can be accomplished by treating the carboxylic acid with reagents such as oxalyl chloride or thionyl chloride in an anhydrous solvent like dichloromethane (B109758) (DCM). mdpi.com The resulting acyl chloride is then reacted with 8-aminoquinoline in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270) , to neutralize the HCl byproduct. A catalyst like 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction. mdpi.com This method is highly effective, providing excellent yields for the synthesis of related 8-aminoquinoline amides. mdpi.com

Carbodiimide-based reagents represent another major class of coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. peptide.com These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. To suppress potential racemization (if chiral centers are present) and improve reaction rates, additives such as 1-hydroxybenzotriazole (HOBt) are commonly included. peptide.com

More advanced coupling reagents include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) , and aminium/uronium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) . peptide.com These reagents are known for their high efficiency, rapid reaction times, and low rates of side reactions. peptide.com HATU, in particular, is noted for its superior reactivity, which stems from the formation of a highly reactive OAt active ester. peptide.com

Table 1: Comparison of Common Coupling Strategies for N-(Quinolin-8-yl)benzamide Synthesis
StrategyActivating Reagent(s)Typical Additives/BaseSolventAdvantagesDisadvantages
Acid Chloride(COCl)₂, SOCl₂Et₃N, Pyridine, DMAPDCM, THFHigh reactivity, high yield. mdpi.comRequires extra step; moisture sensitive intermediate. fishersci.ca
CarbodiimideEDC, DCCHOBt, DMAPDMF, DCMOne-pot procedure; widely available reagents. peptide.comByproduct removal can be difficult (DCU); potential for side reactions. peptide.com
Phosphonium SaltBOP, PyBOPDIPEA, Et₃NDMFHigh efficiency for difficult couplings.Higher cost; potential for guanidinium (B1211019) byproduct formation.
Aminium/Uronium SaltHBTU, HATUDIPEA, 2,4,6-CollidineDMFFast reactions, low racemization, high yields. peptide.comHigh cost; moisture sensitive.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.com By utilizing microwave irradiation, reaction mixtures can be heated to high temperatures far more rapidly and uniformly than with conventional oil-bath heating. nih.govbath.ac.uk This often leads to dramatic reductions in reaction times—from hours to minutes—and significant improvements in product yields and purity. nih.govnih.gov

The synthesis of quinoline (B57606) scaffolds via the Friedländer annulation, a related condensation reaction, has been shown to benefit immensely from microwave irradiation. nih.govbath.ac.uk Reactions that take days at room temperature or provide poor yields with conventional heating can be completed in as little as 5-10 minutes at 160°C under microwave conditions, often in excellent yield. nih.govbath.ac.uk Similarly, the amide coupling to form this compound can be accelerated. A typical protocol would involve mixing the precursors and a suitable coupling agent in a high-boiling-point solvent like DMF or N-methyl-2-pyrrolidone (NMP) in a sealed microwave vessel and irradiating for a short period.

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Coupling
ParameterConventional Heating Protocol (Hypothetical)Microwave-Assisted Protocol (Hypothetical)
Reagents4-tert-butylbenzoic acid, 8-aminoquinoline, HATU, DIPEA4-tert-butylbenzoic acid, 8-aminoquinoline, HATU, DIPEA
SolventDMFDMF
Temperature80 °C150 °C
Time6-12 hours10-20 minutes
AdvantagesStandard laboratory equipmentDrastically reduced reaction time; improved yields and purity. nih.govnih.gov

Flow Chemistry Approaches for Enhanced Efficiency

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for large-scale synthesis. nih.gov Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety for exothermic reactions, and straightforward scalability. unimib.it

The synthesis of amides is well-suited to flow chemistry. nih.gov A potential flow setup for producing this compound could involve pumping separate solutions of activated 4-tert-butylbenzoic acid (e.g., as the acid chloride or pre-mixed with a coupling agent) and 8-aminoquinoline into a T-mixer. unimib.it The combined stream would then pass through a heated packed-bed or coiled-tube reactor to allow the reaction to proceed to completion. The product stream emerging from the reactor could then be directed to an in-line purification or work-up station. This approach allows for the production of large quantities of the target compound with high consistency and minimal manual intervention. nih.gov

Chemoselective and Regioselective Synthesis of Precursors

Functionalization of 4-tert-butylbenzoic Acid

The precursor 4-tert-butylbenzoic acid is typically produced commercially via the air oxidation of p-tert-butyltoluene. google.com For laboratory-scale amide synthesis, its primary functionalization involves activation of the carboxylic acid group. As discussed, the most common method is its conversion to 4-tert-butylbenzoyl chloride . scientificlabs.co.ukfishersci.ca This is a standard transformation achieved with high efficiency using reagents like thionyl chloride or oxalyl chloride. The tert-butyl group is chemically robust and does not interfere with this transformation. The resulting acyl chloride is a versatile intermediate that can be used directly in acylation reactions. cymitquimica.com

Derivatization of 8-aminoquinoline

8-Aminoquinoline is a privileged structural motif in chemistry. ibs.re.kr Its synthesis can be achieved through various routes, including classical methods involving the nitration of quinoline followed by reduction, or more modern C-H activation approaches. ibs.re.kr For the purpose of synthesizing the target amide, 8-aminoquinoline is typically used as the nucleophile in the coupling reaction.

Beyond its role as a precursor, the resulting N-(quinolin-8-yl)benzamide scaffold is a powerful directing group for subsequent C-H functionalization reactions. nih.govresearchgate.net The bidentate coordination of the quinoline nitrogen and the amide nitrogen to a transition metal catalyst (such as palladium, rhodium, or cobalt) directs the regioselective functionalization of C-H bonds ortho to the amide group on the benzoyl ring or at the C5 position of the quinoline ring. nih.govrsc.org For example, derivatives of the target compound can be synthesized via electrochemical C5-selective chlorination using dichloromethane as the chlorine source, showcasing how the core structure can be further elaborated. rsc.org This dual role as both a synthetic target and a tool for further derivatization underscores the importance of developing robust methods for its synthesis.

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of N-aryl amides often involves the use of volatile and potentially toxic organic solvents. To mitigate this, research has focused on developing solvent-free and aqueous reaction conditions. For the synthesis of the quinoline moiety, the Friedländer annulation is a common method. ijpsjournal.com Recent advancements have demonstrated that this reaction can be performed under solvent-free conditions, often with the aid of a catalyst, which significantly reduces the environmental footprint of the process. rsc.org For instance, the condensation of an appropriate 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group can be facilitated by solid acid catalysts or microwave irradiation in the absence of a solvent.

Similarly, the formation of the amide bond between 4-tert-butylbenzoic acid and 8-aminoquinoline can be approached from a green chemistry perspective. Direct amidation reactions that avoid the pre-activation of the carboxylic acid and the use of coupling agents are highly desirable. While high temperatures are often required for direct thermal amidation, catalytic methods can facilitate this transformation under milder, and potentially solvent-free, conditions. Mechanochemical approaches, where mechanical force is used to induce a reaction, represent a promising solvent-free alternative for amide synthesis. digitellinc.com

The use of water as a solvent is another key aspect of green chemistry. While the solubility of the reactants for this compound synthesis in water may be limited, the use of surfactants or phase-transfer catalysts can enable reactions in aqueous media.

Table 1: Comparison of Reaction Conditions for Amide Synthesis

Method Solvent Catalyst/Reagent Temperature Advantages
Conventional Amidation Dichloromethane, DMF EDC, HOBt Room Temperature High yields, well-established
Solvent-Free (Mechanochemical) None - Room Temperature No solvent waste, rapid
Aqueous Conditions Water with surfactant - Elevated Environmentally benign solvent
Direct Thermal Amidation None or high-boiling solvent None High (>150°C) Atom economical, no coupling agents

The use of recoverable and recyclable catalysts is a cornerstone of sustainable chemical synthesis. For the amide bond formation step in the synthesis of this compound, heterogeneous catalysts can be employed. These catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent batches, reducing both cost and waste. For example, solid-supported acid or base catalysts can be utilized for the amidation reaction.

To quantitatively assess the environmental impact and sustainability of a synthetic route, various metrics have been developed. The E-factor (Environmental Factor) and Process Mass Intensity (PMI) are two of the most widely used. acs.orgrsc.org The E-factor is the ratio of the mass of waste generated to the mass of the desired product. rsc.org A lower E-factor signifies a greener process. rsc.org PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. acs.org

The calculation of these metrics for a proposed synthesis of this compound allows for a comparative analysis of different synthetic routes. For instance, a route that utilizes a recyclable catalyst and minimizes solvent use will have a significantly lower E-factor and PMI compared to a traditional route that employs stoichiometric reagents and requires extensive purification.

Table 2: Hypothetical Sustainability Metrics for Two Synthetic Routes to this compound

Metric Traditional Route Green Route (with catalyst recycling)
Atom Economy ~75% ~95%
E-Factor 25-50 5-10
Process Mass Intensity (PMI) 50-100 10-20

Note: The values in this table are illustrative and would need to be calculated based on specific, optimized reaction protocols.

Process Intensification and Scale-Up Considerations in Research Settings

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. In a research setting, this involves moving from batch reactions to continuous flow systems, which can offer significant advantages in terms of control, safety, and scalability.

A thorough understanding of the reaction kinetics of the key bond-forming steps is essential for process optimization and scale-up. For the synthesis of this compound, this would involve studying the rate of the Friedländer annulation to form the quinoline ring and the rate of the amidation reaction.

Kinetic studies can be performed by monitoring the concentration of reactants and products over time using techniques such as HPLC or NMR spectroscopy. The data obtained can be used to determine the reaction order, rate constants, and activation energy. This information is invaluable for designing a continuous flow reactor, as it allows for the calculation of the required residence time to achieve a desired conversion. For example, kinetic studies of the acylation of amines have been used to optimize reaction conditions and predict enantioselectivity. researchgate.net

Continuous manufacturing, or flow chemistry, is a paradigm shift from traditional batch processing. rsc.org In a continuous flow setup, reactants are continuously pumped through a reactor, where they mix and react. The product stream is then collected continuously. This approach offers several advantages, including precise control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, improved safety due to the small reaction volumes, and the potential for in-line purification. acs.org

A continuous process for the synthesis of this compound could be envisioned in a multi-step flow system. In the first stage, the precursors for the quinoline ring could be mixed and passed through a heated reactor containing a solid-supported catalyst to effect the Friedländer synthesis. The output from this reactor could then be mixed with a stream containing 4-tert-butylbenzoic acid (or its activated derivative) and passed through a second reactor to form the amide bond. The final product could then be purified in-line using techniques such as continuous crystallization or liquid-liquid extraction.

The development of such a process would rely heavily on the kinetic data obtained from prior studies to determine the optimal reactor dimensions and flow rates. While the initial setup of a continuous flow system may require a greater investment in equipment compared to batch reactors, the long-term benefits in terms of efficiency, consistency, and scalability are often significant. rsc.orgacs.org

Comprehensive Structural and Spectroscopic Investigations of 4 Tert Butyl N Quinolin 8 Yl Benzamide

Solid-State Structural Characterization by X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 4-tert-butyl-N-(quinolin-8-yl)benzamide is not publicly available, we can infer its likely solid-state characteristics.

The molecular conformation of this compound is largely determined by the rotational freedom around the amide bond (C-N) and the bonds connecting the amide to the quinoline (B57606) and benzoyl moieties. The amide group itself is expected to be relatively planar due to resonance.

A key feature in the conformation of N-(quinolin-8-yl)benzamides is the dihedral angle between the quinoline ring system and the benzamide (B126) group. In the related structure of 4-Nitro-N-(quinolin-8-yl)benzamide, the amide group is twisted relative to both the quinoline and the benzene (B151609) rings. Specifically, the dihedral angle between the quinoline and the benzoyl planes is approximately 26.36°. nih.govnih.gov A similar twisted conformation would be expected for this compound to minimize steric hindrance between the aromatic systems.

The crystal packing, or the arrangement of molecules in the crystal lattice, would be governed by a combination of van der Waals forces and more specific intermolecular interactions, such as hydrogen bonding and potentially π-π stacking. The bulky tert-butyl group would likely influence the packing efficiency, potentially leading to the formation of voids or channels within the crystal structure.

Table 1: Postulated Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)
Z (molecules per unit cell) 4

This is a hypothetical table based on common crystal systems for organic molecules of similar size and complexity.

The primary site for hydrogen bonding in this compound is the amide N-H group, which can act as a hydrogen bond donor. The amide carbonyl oxygen (C=O) and the nitrogen atom of the quinoline ring are potential hydrogen bond acceptors.

In many benzamide structures, molecules are linked into chains or dimers via N-H···O=C hydrogen bonds. cam.ac.uk In the case of the title compound, it is also possible for the amide N-H to form an intramolecular hydrogen bond with the quinoline nitrogen, although intermolecular hydrogen bonds are often favored in the solid state as they lead to more stable packing arrangements. The crystal structure of 4-Nitro-N-(quinolin-8-yl)benzamide features intermolecular C-H···O hydrogen bonds that link the molecules into a chain. nih.gov

Crystal engineering involves the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The principles of crystal engineering can be applied to predict and control the assembly of this compound.

Solution-State Conformational Analysis using Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution.

The C-N bond of an amide has significant double bond character, which restricts rotation. This restricted rotation can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent if rotation were rapid. Dynamic NMR (DNMR) techniques, which involve acquiring spectra at different temperatures, can be used to study the rate of this rotation and determine the energy barrier.

For this compound, variable temperature NMR experiments would be expected to show broadening and eventual coalescence of signals corresponding to protons on the quinoline and benzoyl rings that are sensitive to the amide bond rotation. The energy barrier to rotation around the amide bond in similar compounds is typically in the range of 15-20 kcal/mol.

Rotation around the single bonds connecting the amide to the quinoline and benzoyl rings is generally faster, but steric hindrance could lead to measurable rotational barriers for these as well.

Table 2: Estimated Rotational Energy Barriers for this compound

Rotational Barrier Estimated Energy (kcal/mol)
Amide C-N bond 15 - 20
Amide-Quinoline bond 5 - 10

These are estimated values based on typical rotational barriers in related amide systems.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR techniques that provide information about which atoms are close to each other in space, regardless of whether they are connected by chemical bonds.

For this compound, NOESY or ROESY experiments would be crucial for determining the preferred conformation in solution. For example, a cross-peak between the amide N-H proton and a proton on the quinoline ring would provide evidence for a specific orientation of the benzoyl group relative to the quinoline. Similarly, correlations between the tert-butyl protons and protons on the benzoyl ring would confirm their proximity. These experiments would allow for the construction of a detailed 3D model of the molecule's solution-state structure.

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Studies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique utilized to study the aggregation behavior of molecules in solution. This method separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. For this compound, a DOSY experiment would provide insights into its potential for self-assembly or aggregation in various solvents.

In a typical DOSY experiment, a series of NMR spectra are acquired with varying magnetic field gradient strengths. The signal attenuation for each proton is then plotted against the gradient strength, and the diffusion coefficient (D) is calculated. A single diffusion coefficient for all signals of the molecule would indicate the presence of a single, non-aggregating species. Conversely, the observation of multiple diffusion coefficients or a concentration-dependent change in the diffusion coefficient would suggest the formation of aggregates.

Table 1: Hypothetical DOSY Data for this compound in CDCl₃ at 298 K

Concentration (mM)Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s)Aggregation State
19.5Monomeric
109.3Monomeric
508.5Weak Aggregation
1007.2Significant Aggregation

Note: This data is hypothetical and for illustrative purposes only.

Vibrational Spectroscopy for Functional Group and Interaction Analysis

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.

Raman Spectroscopy for Fingerprint Region and C-H Bending Modes

Raman spectroscopy is particularly sensitive to non-polar bonds and provides a characteristic "fingerprint" of a molecule. For this compound, the Raman spectrum would be expected to show distinct peaks corresponding to the vibrations of the quinoline and benzamide moieties. The fingerprint region (typically 400-1500 cm⁻¹) would contain a complex pattern of signals from various bond stretching and bending vibrations, unique to the molecule's structure.

Specific attention would be paid to the C-H bending modes of the tert-butyl group and the aromatic rings. The positions and intensities of these bands can be influenced by the molecular environment and intermolecular interactions, such as π-π stacking.

Infrared Spectroscopy for Carbonyl Stretching and N-H Vibrations

Infrared (IR) spectroscopy is highly sensitive to polar functional groups. Key vibrational modes for this compound that would be prominent in an IR spectrum include the carbonyl (C=O) stretching and the N-H stretching and bending vibrations of the amide linkage.

The C=O stretching frequency, typically observed around 1650-1680 cm⁻¹, is sensitive to hydrogen bonding and the electronic environment. The N-H stretching vibration, appearing in the region of 3200-3400 cm⁻¹, provides direct evidence of hydrogen bonding interactions. A broad N-H band would suggest the involvement of the amide proton in intermolecular hydrogen bonds.

Table 2: Characteristic Infrared and Raman Bands for N-(Quinolin-8-yl)benzamide Derivatives

Vibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H Stretch3350 - 3300Weak
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch2960 - 28502960 - 2850
C=O Stretch (Amide I)1680 - 16501680 - 1650
N-H Bend (Amide II)1550 - 1520Weak
Aromatic C=C Stretch1600 - 14501600 - 1450
C-N Stretch1420 - 1400Moderate
C-H Bend (tert-butyl)1390 - 13651390 - 1365

Note: These are general ranges and the exact positions for this compound would require experimental determination.

Electronic Absorption and Emission Spectroscopy

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule.

UV-Visible Spectroscopy for Electronic Transitions

The UV-Visible absorption spectrum of this compound would be expected to show characteristic absorption bands arising from π-π* and n-π* electronic transitions within the quinoline and benzamide chromophores. The quinoline ring system typically exhibits strong absorptions in the UV region. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. The tert-butyl group, being an alkyl group, is not expected to significantly alter the position of the main absorption maxima but may cause a slight bathochromic (red) shift.

Fluorescence Spectroscopy for Emission Properties and Quenching Mechanisms

Many quinoline derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence emission. The fluorescence spectrum would provide information about the excited state properties of the molecule. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, can offer insights into the structural relaxation in the excited state.

Fluorescence quenching studies could also be performed to investigate the interaction of the molecule with other species. Quenching can occur through various mechanisms, such as collisional quenching, static quenching, or Förster resonance energy transfer (FRET). By adding a known quencher and observing the decrease in fluorescence intensity, the nature of the quenching mechanism and the accessibility of the fluorophore can be determined.

Table 3: Anticipated Photophysical Properties of this compound in Dichloromethane (B109758)

ParameterExpected Value
Absorption Maximum (λabs)~310 - 330 nm
Molar Absorptivity (ε)> 10,000 M⁻¹cm⁻¹
Emission Maximum (λem)~380 - 420 nm
Stokes Shift~70 - 90 nm
Fluorescence Quantum Yield (ΦF)0.1 - 0.5

Note: These values are estimations based on related compounds and require experimental verification.

Molecular Interactions and Binding Dynamics of 4 Tert Butyl N Quinolin 8 Yl Benzamide

Protein-Ligand Interaction Studies

The interaction of 4-tert-butyl-N-(quinolin-8-yl)benzamide with target proteins can be quantitatively assessed using a suite of biophysical methods. These techniques provide insights into the thermodynamics, kinetics, and structural basis of binding.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. nih.govmdpi.com By titrating the ligand, this compound, into a solution containing the target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). nih.govresearchgate.net These parameters provide a complete thermodynamic profile of the interaction, revealing the driving forces behind the binding. researchgate.net

Illustrative Research Findings:

In a hypothetical ITC experiment, the binding of this compound to a target protein, such as a kinase or a bromodomain, could yield the thermodynamic profile presented in the table below. Such data would indicate a high-affinity interaction driven by favorable enthalpic contributions, suggesting that hydrogen bonds and van der Waals interactions play a significant role. The unfavorable entropic contribution might be due to a loss of conformational freedom upon binding.

ParameterValue
Binding Affinity (Kd)50 nM
Stoichiometry (n)1.05
Enthalpy Change (ΔH)-12.5 kcal/mol
Entropy Change (TΔS)-2.5 kcal/mol
Gibbs Free Energy (ΔG)-10.0 kcal/mol

Note: The data in this table is hypothetical and for illustrative purposes only.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. mdpi.comacs.org It provides kinetic data by measuring the association rate (kon) and dissociation rate (koff) of the ligand-protein complex. researchgate.net From these rates, the equilibrium dissociation constant (Kd) can be calculated. SPR is particularly valuable for its high sensitivity and ability to analyze a wide range of interaction affinities and kinetics. mdpi.comacs.org

Illustrative Research Findings:

A hypothetical SPR analysis of this compound interacting with an immobilized target protein could reveal rapid association and slow dissociation, characteristic of a stable drug-target complex. The kinetic parameters would allow for a detailed understanding of the binding and unbinding events.

ParameterValue
Association Rate (kon)2.5 x 105 M-1s-1
Dissociation Rate (koff)1.0 x 10-3 s-1
Equilibrium Dissociation Constant (Kd)40 nM

Note: The data in this table is hypothetical and for illustrative purposes only.

MicroScale Thermophoresis (MST) for Affinity Determination

MicroScale Thermophoresis (MST) is a biophysical technique that measures the affinity of biomolecular interactions in solution. nih.govacs.org The method is based on the movement of molecules in a microscopic temperature gradient, which is altered upon a change in size, charge, or solvation entropy of the molecule. acs.org By labeling the target protein with a fluorophore, the binding of a ligand like this compound can be quantified by monitoring changes in the fluorescence signal. nih.govnih.gov MST is advantageous for its low sample consumption and its ability to perform measurements in complex biological liquids. acs.orgnih.gov

Illustrative Research Findings:

In a hypothetical MST experiment, a constant concentration of a fluorescently labeled target protein would be mixed with varying concentrations of this compound. The resulting dose-response curve would allow for the determination of the binding affinity.

ParameterValue
Binding Affinity (Kd)65 nM

Note: The data in this table is hypothetical and for illustrative purposes only.

Ligand-Observed NMR Spectroscopy for Binding Epitope Mapping

Ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as Saturation Transfer Difference (STD) NMR, are powerful tools for identifying the parts of a ligand that are in close contact with its protein receptor. researchgate.netsemanticscholar.org In an STD NMR experiment, selective saturation of the protein's protons is transferred to the binding ligand. The protons of the ligand that are in closest proximity to the protein receive the most saturation, allowing for the mapping of the binding epitope. researchgate.netsemanticscholar.org

Illustrative Research Findings:

A hypothetical STD NMR study of this compound in the presence of a target protein could reveal which parts of the molecule are crucial for binding. For instance, strong STD signals might be observed for the protons of the quinoline (B57606) ring and the tert-butyl group, indicating their close interaction with the protein's binding pocket. The benzamide (B126) portion might show weaker signals, suggesting it is more solvent-exposed.

Molecular MoietyRelative STD IntensityInterpretation
Quinoline RingStrongKey binding determinant, deep in binding pocket
tert-Butyl GroupStrongEngages in hydrophobic interactions
Benzamide GroupWeakLikely oriented towards the solvent

Note: The data in this table is hypothetical and for illustrative purposes only.

Nucleic Acid (DNA/RNA) Interaction Mechanisms

The planar aromatic structure of the quinoline moiety in this compound suggests a potential for interaction with nucleic acids such as DNA and RNA. The primary modes of interaction for small molecules with nucleic acids are intercalation and groove binding.

Intercalation and Groove Binding Analysis

Intercalation involves the insertion of a planar molecule between the base pairs of DNA or RNA, while groove binding involves the non-covalent association of a molecule within the major or minor grooves of the nucleic acid duplex. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to investigate these interactions. While no direct studies on this compound have been reported, research on related sulfonamide-substituted 8-hydroxyquinoline (B1678124) derivatives has demonstrated their ability to bind to DNA. nih.gov

Illustrative Research Findings:

A hypothetical study using UV-visible spectroscopy could show a bathochromic shift (redshift) and hypochromism in the absorption spectrum of this compound upon titration with DNA, which is a classic indicator of intercalation. Fluorescence quenching experiments could further corroborate this binding mode. A competitive binding assay with known DNA intercalators and groove binders would help to definitively establish the binding mechanism. The tert-butyl group might sterically hinder deep intercalation, suggesting that a combination of intercalation and groove binding is possible.

Fluorescence Quenching and Displacement Assays

No published studies were identified that investigate the fluorescence quenching behavior of this compound. Research into the intrinsic fluorescence of this compound or its use in fluorescence quenching or displacement assays to determine binding affinities with biological macromolecules or other ligands is not present in the available literature. Consequently, there is no data to report on quenching constants, binding affinities (Kd), or the mechanisms of fluorescence modulation for this specific compound.

Membrane Interaction and Permeation Studies

Detailed investigations into the interaction of this compound with cellular membranes are absent from the scientific record.

Liposome (B1194612) Binding Assays

There are no available studies that have employed liposome binding assays to quantify the affinity of this compound for lipid bilayers. Such assays would be crucial in understanding its potential to associate with or insert into cell membranes, but this information has not been published.

Artificial Membrane Permeability Assays

Similarly, data from artificial membrane permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), for this compound are not available. These assays are vital for predicting the passive diffusion of a compound across biological barriers, a key parameter in drug discovery and development. The absence of such data means its potential for membrane permeation remains unevaluated.

Supramolecular Self-Assembly and Recognition

The capacity of this compound to engage in supramolecular chemistry has not been a focus of published research.

Host-Guest Chemistry with Macrocyclic Receptors

There is no literature describing the host-guest chemistry of this compound with common macrocyclic receptors like cyclodextrins, calixarenes, or cucurbiturils. Studies that would detail the formation of inclusion complexes, determine association constants, and elucidate the thermodynamics of binding are not available.

Formation of Ordered Supramolecular Structures in Solution

Investigations into the self-assembly of this compound in solution to form ordered supramolecular structures, such as aggregates, gels, or liquid crystals, have not been reported. The potential for this molecule to engage in non-covalent interactions like π-π stacking or hydrogen bonding to drive self-assembly is yet to be explored.

Enzymatic and Receptor Modulatory Activities of 4 Tert Butyl N Quinolin 8 Yl Benzamide in in Vitro Systems

Enzyme Inhibition Kinetics and Mechanisms

There is currently no published research detailing the enzyme inhibition kinetics of 4-tert-butyl-N-(quinolin-8-yl)benzamide. High-throughput screening campaigns and focused enzymatic assays would be necessary to elucidate its potential as an enzyme inhibitor.

Determination of IC50 and Ki Values for Specific Enzymes

No studies have reported the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound for any specific enzymes. Such data is fundamental to understanding the potency of an inhibitor and would require targeted screening against a panel of enzymes.

Reversible vs. Irreversible Inhibition Mechanisms

The nature of any potential enzyme inhibition by this compound, whether reversible or irreversible, has not been investigated. Mechanistic studies, including dialysis or enzyme activity recovery experiments, would be required to determine the mode of inhibition.

Allosteric vs. Active Site Binding Characterization

Without evidence of enzyme inhibition, the potential binding site of this compound on an enzyme is unknown. Kinetic studies and structural biology techniques would be needed to determine if the compound interacts with the active site or an allosteric site of a target enzyme.

Receptor Binding and Functional Assays in Isolated Systems

Similar to the lack of enzymatic data, there is no available information on the interaction of this compound with any specific receptors.

Competitive Radioligand Binding Studies

No competitive radioligand binding assays have been reported for this compound. These studies are essential for determining the affinity of a compound for a particular receptor and would be a critical first step in characterizing its receptor pharmacology.

Agonist/Antagonist Activity in In Vitro Receptor Systems

The functional activity of this compound at any receptor is yet to be determined. In vitro functional assays, such as measuring second messenger levels or ion channel activity, would be necessary to classify the compound as a receptor agonist, antagonist, or allosteric modulator.

No Publicly Available Research Data Found for "this compound"

Despite a comprehensive search of scientific literature and databases, no specific in vitro research data was found for the chemical compound this compound corresponding to the requested article outline.

The investigation sought to detail the enzymatic and receptor modulatory activities, cellular target engagement, and modulation of biochemical pathways of this compound. However, there is a lack of published studies on this specific compound within the public domain that would allow for a thorough and scientifically accurate discussion of the topics outlined.

The planned article was to be structured as follows:

Investigation of Specific Biochemical Pathway Modulations (Excluding Clinical Context)

Signaling Protein Interaction Modulation

While general principles and methodologies for the techniques mentioned, such as the Cellular Thermal Shift Assay (CETSA) and Fluorescence Polarization Anisotropy, are well-documented in scientific literature, their specific application to and results for this compound have not been reported in accessible research.

Consequently, the creation of detailed research findings and data tables as requested is not possible at this time. Further research would be required to be conducted and published on this compound to provide the specific information sought.

Coordination Chemistry and Metal Ion Interactions of 4 Tert Butyl N Quinolin 8 Yl Benzamide

Ligand Properties and Chelation Modes of 4-tert-butyl-N-(quinolin-8-yl)benzamide

Denticity and Coordination Sites of the Quinoline-Benzamide Scaffold

The this compound ligand is structurally predisposed to act as a bidentate chelating agent. The coordination capabilities of this scaffold are primarily dictated by the quinoline (B57606) and benzamide (B126) moieties. The quinoline ring system possesses a nitrogen atom at position 1 (N1), which is a classic Lewis base site available for coordination to a metal ion. The second point of attachment is provided by the amide functionality, specifically the nitrogen atom of the -NH- group linking the quinoline and benzoyl fragments.

Upon coordination to a metal center, the amide proton is typically lost, leading to the formation of a neutral metal complex. This deprotonation is often facilitated by the presence of a base during the synthesis of the complex. The resulting coordination occurs through the quinoline nitrogen and the deprotonated amide nitrogen, forming a stable five-membered chelate ring. This bidentate N,N-coordination mode is a well-established feature for ligands based on the 8-aminoquinoline (B160924) framework. nih.govchemrxiv.org

The coordination of N-(quinolin-8-yl)benzamide derivatives to metal ions has been confirmed through single-crystal X-ray diffraction studies of related complexes. For instance, the crystal structure of bis[N-(quinolin-8-yl)benzamidato-κ²N,N']copper(II) demonstrates this precise bidentate coordination, with the copper(II) ion being chelated by two deprotonated ligands through the quinoline and amide nitrogen atoms. nih.gov This structural evidence strongly supports the proposed chelation mode for this compound.

FeatureDescription
Denticity Bidentate
Coordination Sites Quinoline Nitrogen (N1) and Amide Nitrogen (N-amide)
Chelate Ring Size 5-membered
Protonation State Typically coordinates in its deprotonated (anionic) form

Influence of the tert-butyl Group on Coordination Geometry

The presence of a tert-butyl group at the para-position of the benzoyl ring in this compound is expected to exert a significant steric influence on the coordination geometry of its metal complexes. The tert-butyl group, with its considerable bulk, can introduce steric hindrance that affects how the ligands pack around a central metal ion. researchgate.netwikipedia.org

The steric hindrance can also play a role in determining the stability and reactivity of the resulting metal complexes. The bulky nature of the tert-butyl group can provide a "steric shield" around the metal center, potentially protecting it from further reactions or interactions with solvent molecules. researchgate.net This can enhance the kinetic stability of the complex. Furthermore, the steric demands of the ligand can limit the number of ligands that can coordinate to a metal ion, favoring the formation of complexes with lower coordination numbers.

Synthesis and Characterization of Metal Complexes

Complexation with Transition Metal Ions (e.g., Cu, Zn, Fe, Ni)

The synthesis of transition metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general synthetic strategy involves the deprotonation of the amide N-H group, often accomplished by the addition of a base, followed by coordination to the metal ion.

Copper(II) Complexes: The synthesis of copper(II) complexes with N-(quinolin-8-yl)benzamide derivatives has been reported. nih.gov A typical procedure involves reacting the ligand and a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, in a 2:1 molar ratio in a solvent like ethanol (B145695) or methanol. The reaction of N-(quinolin-8-yl)benzamide with a copper(II) salt resulted in the formation of a neutral bis-chelate complex, [Cu(L)₂], where L is the deprotonated ligand. nih.gov The resulting complex exhibits a flattened tetrahedral coordination geometry.

Zinc(II) Complexes: Zinc(II) complexes of related 8-aminoquinoline-based ligands have been synthesized and characterized. nih.govrsc.orgnih.gov The synthesis typically involves the reaction of the ligand with a zinc(II) salt, such as zinc(II) chloride or zinc(II) acetate. Given that Zn(II) has a d¹⁰ electronic configuration, it forms diamagnetic complexes, which are amenable to characterization by NMR spectroscopy. The coordination geometry of four-coordinate Zn(II) complexes is typically tetrahedral.

Iron(III) Complexes: Iron(III) is known to form stable complexes with 8-hydroxyquinoline (B1678124) and its derivatives, often resulting in octahedral geometries. nih.govnih.gov The synthesis of an iron(III) complex with this compound would likely involve the reaction of the ligand with an iron(III) salt, such as iron(III) chloride, in a 3:1 ligand-to-metal ratio to achieve a neutral [Fe(L)₃] complex. The high-spin d⁵ configuration of Fe(III) would result in a paramagnetic complex.

Nickel(II) Complexes: Nickel(II) complexes with N,N-donor ligands derived from 8-aminoquinoline have been synthesized. sci-hub.seresearchgate.net Depending on the specific ligand and reaction conditions, Ni(II) can form complexes with different geometries, including square planar (diamagnetic) and octahedral (paramagnetic). The synthesis of a Ni(II) complex with this compound could potentially yield either a square planar [Ni(L)₂] complex or an octahedral [Ni(L)₂(Solvent)₂] complex if coordinating solvents are used.

Metal IonPotential Complex StoichiometryExpected GeometryMagnetic Properties
Cu(II) [Cu(L)₂]Distorted Tetrahedral/Square PlanarParamagnetic
Zn(II) [Zn(L)₂]TetrahedralDiamagnetic
Fe(III) [Fe(L)₃]OctahedralParamagnetic
Ni(II) [Ni(L)₂] or [Ni(L)₂(Solvent)₂]Square Planar or OctahedralDiamagnetic or Paramagnetic

Synthesis of Polynuclear Metal Complexes

The formation of polynuclear metal complexes generally requires the presence of bridging ligands that can coordinate to two or more metal centers simultaneously. The structure of this compound, with its bidentate chelation to a single metal ion, does not inherently promote the formation of polynuclear species through simple bridging.

However, polynuclear complexes could potentially be formed if ancillary bridging ligands, such as halides, carboxylates, or hydroxides, are introduced into the coordination sphere. For instance, if the reaction conditions are controlled to yield a 1:1 metal-to-ligand ratio, the remaining coordination sites on the metal could be occupied by bridging ligands, leading to the formation of dimeric or polymeric structures. To date, there is a lack of specific literature reporting the synthesis of polynuclear metal complexes using this compound as the primary ligand. This remains an area for future investigation in the coordination chemistry of this ligand.

Spectroscopic Investigation of Metal-Ligand Binding

The interaction between this compound and various metal ions can be effectively monitored and characterized using a range of spectroscopic techniques.

UV-Visible Spectroscopy: The electronic absorption spectrum of the ligand is expected to exhibit bands in the UV region corresponding to π→π* transitions within the quinoline and benzoyl aromatic systems. researchgate.net Upon complexation with a metal ion, shifts in the position and intensity of these absorption bands are anticipated. scirp.orgresearchgate.net The formation of a metal-ligand bond alters the electronic structure of the ligand, leading to changes in the energy of its molecular orbitals. These changes, often observed as a red or blue shift (bathochromic or hypsochromic shift, respectively), provide evidence of metal-ligand binding. scirp.org For transition metal complexes with d-electrons, additional, weaker d-d transition bands may appear in the visible region of the spectrum, providing information about the coordination geometry of the metal ion. nih.govtsijournals.com

Fluorescence Spectroscopy: Quinoline and its derivatives are often fluorescent, and their emission properties can be sensitive to the presence of metal ions. nih.gov The fluorescence of this compound may be either quenched or enhanced upon coordination to a metal ion. Quenching can occur due to energy or electron transfer processes involving the metal ion, particularly with paramagnetic metals like Cu(II) and Fe(III). Conversely, coordination to some metal ions, such as Zn(II), can lead to an enhancement of fluorescence intensity by increasing the rigidity of the ligand and reducing non-radiative decay pathways. nih.gov These changes in fluorescence can be used to study the binding affinity and stoichiometry of the metal-ligand interaction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. The IR spectrum of the free ligand will show a characteristic N-H stretching vibration for the amide group. Upon deprotonation and coordination to a metal ion, this N-H band is expected to disappear. bendola.com Additionally, the C=O stretching vibration of the amide group may shift to a lower frequency upon coordination, although this effect might be less pronounced if the oxygen atom is not directly involved in coordination. The coordination of the quinoline nitrogen is often evidenced by shifts in the C=N stretching vibrations of the quinoline ring. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov

NMR Spectroscopy of Diamagnetic Metal Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of diamagnetic metal complexes in solution. Upon coordination of this compound to a diamagnetic metal ion (e.g., Zn(II), Pd(II), Rh(III)), significant changes in the chemical shifts of the ligand's protons and carbons are expected.

Table 1: Representative (Hypothetical) ¹H NMR Chemical Shift Data for a Diamagnetic Complex of this compound

ProtonFree Ligand (ppm)Coordinated Ligand (ppm)
tert-Butyl~1.3~1.3-1.4
Aromatic (Benzamide)~7.5-8.0Shifted
Aromatic (Quinoline)~7.4-8.9Shifted
Amide N-H~10.0-11.0Absent upon deprotonation

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for diamagnetic complexes of this compound could not be located in the available literature.

UV-Visible and Fluorescence Spectroscopy for Charge Transfer Bands

UV-Visible and fluorescence spectroscopy are valuable techniques for probing the electronic structure of metal complexes. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands can provide insights into the nature of the metal-ligand bonding.

For complexes of this compound, one might expect to observe MLCT bands if the metal has filled or partially filled d-orbitals of appropriate energy to donate electron density to the π* orbitals of the quinoline or benzamide moieties. Conversely, LMCT bands could arise from the transfer of electron density from the ligand's π orbitals to empty or partially filled d-orbitals on the metal. The specific energies of these transitions would depend on the metal ion, its oxidation state, and the coordination geometry. Detailed studies focusing on the charge transfer bands of specific metal complexes with this ligand are not prevalent in the reviewed literature.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying complexes with unpaired electrons (paramagnetic complexes), such as those of Co(II), Cu(II), or high-spin Fe(III). The EPR spectrum provides information about the electronic structure, oxidation state, and coordination environment of the metal center.

For a paramagnetic complex of this compound, the g-values and hyperfine coupling constants would be characteristic of the specific metal ion and its geometry. For instance, a Co(II) complex would be expected to exhibit a broad EPR signal due to fast spin-lattice relaxation. Again, specific EPR data for paramagnetic complexes of this particular ligand are not detailed in the available scientific literature.

Redox Properties of Metal Complexes of this compound

The redox properties of metal complexes are crucial for their application in catalysis and other areas. These properties are typically investigated using electrochemical techniques.

Cyclic Voltammetry and Electrochemistry

Cyclic voltammetry (CV) is a widely used electrochemical method to study the redox behavior of metal complexes. A CV experiment can reveal the formal reduction potentials of metal-centered or ligand-centered redox processes, as well as the reversibility of these processes.

For metal complexes of this compound, the redox potentials would be influenced by the nature of the metal, the substituents on the ligand, and the solvent system. Mechanistic studies on cobalt-catalyzed reactions involving N-(quinolin-8-yl)benzamide have utilized cyclic voltammetry to probe the accessibility of different cobalt oxidation states (e.g., Co(II), Co(III), Co(IV)) that are proposed as key intermediates in catalytic cycles. researchgate.net However, a systematic study reporting the redox potentials for a series of metal complexes with the 4-tert-butyl derivative is not available.

Table 2: Representative (Hypothetical) Cyclic Voltammetry Data for a Metal Complex of this compound

Redox CoupleE½ (V vs. ref)ΔEp (mV)Scan Rate (mV/s)
M(II)/M(III)VariesVaries100
Ligand-basedVariesVaries100

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for metal complexes of this compound could not be located in the available literature.

Electron Transfer Mechanisms

Understanding the electron transfer mechanisms is fundamental to elucidating the pathways of redox-catalyzed reactions. For metal complexes of this compound, electron transfer can be either metal-centered or ligand-centered. In many catalytic processes, the metal ion undergoes changes in its oxidation state, facilitating the reaction. The ligand can also participate in electron transfer, acting as a non-innocent ligand. The study of electron transfer mechanisms often involves a combination of electrochemical techniques, spectroscopy, and computational modeling.

Catalytic Applications of this compound Metal Complexes

The most significant application of this compound is as a directing group in transition metal-catalyzed C-H functionalization reactions. The coordination of the ligand to the metal center positions the catalyst for the selective activation of an ortho-C-H bond on the benzamide ring.

Cobalt-catalyzed reactions have been a major focus, with N-(quinolin-8-yl)benzamide and its derivatives being employed in a variety of transformations, including C-H amination, C-H alkenylation, and C-H annulation reactions. researchgate.net The tert-butyl group at the 4-position of the benzamide ring can influence the steric and electronic properties of the ligand, which in turn can affect the efficiency and selectivity of the catalytic reaction. Research in this area is often focused on the development of new synthetic methodologies rather than the detailed characterization of the intermediate metal complexes.

Homogeneous Catalysis in Organic Reactions

The primary application of this compound and related N-(quinolin-8-yl)benzamides in homogeneous catalysis is as a directing group for C-H bond functionalization. This strategy allows for the selective activation and subsequent reaction of otherwise unreactive C-H bonds, providing a powerful tool for the synthesis of complex organic molecules.

One of the most prominent examples is in palladium-catalyzed ortho-C-H alkylation reactions. acs.org In these reactions, the N-(quinolin-8-yl)benzamide group directs the palladium catalyst to the ortho-position of the benzamide ring, leading to the formation of a palladacycle intermediate. This intermediate can then react with an alkyl halide to afford the ortho-alkylated product. The reaction conditions, such as the base and additives used, can be tuned to control the selectivity for mono- or di-alkylation. acs.org The use of this directing group strategy offers a convenient method for the desymmetrization of benzoic acid precursors and for accessing products with intricate substitution patterns through sequential C-H functionalization. acs.org

Cobalt-catalyzed reactions also feature the use of N-(quinolin-8-yl)benzamide directing groups. An intimate metal-ligand association between a high-valent cobalt catalyst and amino-quinoline derived benzamides has been shown to be critical for achieving high selectivity in certain transformations. researchgate.net The formation of a stable metallacycle intermediate is a key step in the catalytic cycle, enabling transformations such as C-H allylation with unactivated aliphatic olefins. researchgate.net

The following table summarizes the key aspects of homogeneous catalysis involving the N-(quinolin-8-yl)benzamide scaffold, which is applicable to this compound.

Catalytic Reaction Metal Catalyst Role of N-(quinolin-8-yl)benzamide Key Intermediates Typical Substrates
ortho-C-H AlkylationPalladiumBidentate Directing GroupPalladacycleN-quinolyl benzamides, Alkyl halides
C-H AllylationCobaltBidentate Directing GroupOrganometallic Co(III) speciesN-quinolyl benzamides, Aliphatic olefins

Materials Science and Advanced Applications of 4 Tert Butyl N Quinolin 8 Yl Benzamide

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

A thorough search of scientific databases reveals no studies on the design of emitters or host materials utilizing 4-tert-butyl-N-(quinolin-8-yl)benzamide for OLED applications. Consequently, there is no available data on its charge transport properties or the performance of any electronic devices incorporating this specific compound.

Design of Emitters and Host Materials

There are no published research articles or patents that describe the synthesis or evaluation of this compound as an emissive material or a host material in the emissive layer of an OLED.

Charge Transport Properties and Device Performance

Due to the lack of its application in organic electronics, the charge transport properties (i.e., electron and hole mobility) of this compound have not been characterized. No data on the performance of OLEDs or other organic electronic devices employing this compound is available.

Chemosensors and Biosensors Development

A review of the literature indicates that this compound has not been explored as a platform for the development of chemosensors or biosensors. There are no reports on its use in the design of selective and sensitive detection systems for chemical or biological analytes.

Fluorescent Sensors for Metal Ions and Anions

The quinoline (B57606) group within this compound is a well-known fluorophore, and its derivatives have been extensively investigated as fluorescent chemosensors for the detection of various metal ions and anions. The nitrogen atom in the quinoline ring and the amide group can act as binding sites for analytes. Upon binding, the electronic properties of the fluorophore can be altered, leading to a change in the fluorescence intensity or a shift in the emission wavelength.

While specific studies on the sensing capabilities of this compound are not extensively documented, the broader class of quinoline-based sensors has shown significant promise. For instance, various sensors incorporating quinoline have been designed to detect heavy and transition metal ions such as Hg²⁺, Cu²⁺, Fe³⁺, and Zn²⁺. The presence of the tert-butyl group in the 4-position of the benzoyl moiety could enhance the selectivity and sensitivity of the sensor by providing steric hindrance and influencing the electronic environment of the binding pocket.

The potential of this compound as a fluorescent sensor for various ions is summarized in the table below, based on the known behavior of similar quinoline derivatives.

Analyte Potential Sensing Action Anticipated Spectroscopic Change
Metal Ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺)Chelation with the quinoline nitrogen and amide oxygen.Fluorescence quenching or enhancement.
Anions (e.g., F⁻, CN⁻)Hydrogen bonding interactions with the amide N-H group.Colorimetric changes or modulation of fluorescence.

It is important to note that the sensing performance would need to be experimentally verified to determine the selectivity, sensitivity, and limit of detection for specific ions.

Detection Mechanisms Based on Supramolecular Interactions

The detection capabilities of fluorescent sensors like this compound are underpinned by specific supramolecular interactions between the sensor molecule and the target analyte. These non-covalent interactions are responsible for the recognition event that triggers a measurable optical response.

Several mechanisms could be at play in the detection of metal ions and anions by this compound:

Chelation: The quinoline nitrogen and the amide oxygen can act as a bidentate chelation site for metal ions. This coordination can lead to the formation of a rigid complex, which may enhance the fluorescence emission through a chelation-enhanced fluorescence (CHEF) effect. Conversely, coordination with paramagnetic metal ions like Cu²⁺ or Fe³⁺ often leads to fluorescence quenching through energy or electron transfer processes.

Photoinduced Electron Transfer (PET): The quinoline fluorophore can be electronically coupled to the benzamide (B126) receptor. In the free sensor, a PET process might occur from a donor part of the molecule to the excited fluorophore, quenching the fluorescence. Upon ion binding, the energy levels of the receptor are altered, inhibiting the PET process and "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): The interaction with an analyte can modulate the ICT character of the excited state of the molecule. This can result in a significant shift in the emission wavelength, allowing for ratiometric sensing.

Hydrogen Bonding: For anion detection, the amide N-H group can act as a hydrogen bond donor. The formation of hydrogen bonds with anions like fluoride or cyanide can alter the electronic distribution in the molecule, leading to a colorimetric or fluorometric response.

These mechanisms, often working in concert, provide the basis for the design of selective and sensitive chemosensors based on the this compound scaffold.

Crystalline Materials and Metal-Organic Frameworks (MOFs)

The rigid and geometrically well-defined structure of this compound makes it an attractive building block for the construction of crystalline materials, including coordination polymers and metal-organic frameworks (MOFs).

Crystal Growth and Morphology Control

Control over the crystal morphology (e.g., needles, plates, or blocks) could be achieved by carefully tuning the crystallization conditions, such as the choice of solvent, temperature, and concentration. The presence of the tert-butyl group might influence the crystal packing and could be exploited to direct the formation of specific crystal habits.

Application as Linkers in Coordination Polymers and MOFs

The bifunctional nature of this compound, possessing a coordinating quinoline site and a potentially modifiable benzamide unit, makes it a candidate for use as an organic linker in the synthesis of coordination polymers and MOFs. The quinoline nitrogen can coordinate to a variety of metal centers, while the benzamide backbone provides a rigid spacer.

The tert-butyl group can play several roles in the resulting framework:

Increased Porosity: The bulky nature of the tert-butyl groups can prevent the close packing of the framework, leading to the formation of porous materials with higher surface areas.

Hydrophobicity: The nonpolar tert-butyl groups can impart hydrophobic character to the pores of the MOF, which could be advantageous for the selective adsorption of nonpolar guest molecules.

Modulation of Framework Topology: The steric hindrance of the tert-butyl groups can influence the coordination geometry around the metal centers, potentially leading to the formation of novel network topologies.

While the direct use of this compound as a linker in MOFs has not been extensively reported, the use of quinoline-based ligands in the construction of luminescent MOFs for sensing applications is an active area of research.

Porous Materials for Gas Adsorption and Separation

MOFs constructed from linkers like this compound could find applications in gas adsorption and separation. The porosity and chemical nature of the framework can be tailored to selectively adsorb certain gases. For example, the introduction of functional groups or open metal sites within the pores can enhance the affinity for specific gases like CO₂.

The potential performance of a hypothetical MOF based on this linker for gas separation is outlined below.

Gas Pair Potential Separation Mechanism Role of the Linker
CO₂/CH₄Selective adsorption of CO₂ due to its larger quadrupole moment interacting with the framework.The quinoline and amide groups could provide polar sites for enhanced CO₂ interaction. The tert-butyl groups would contribute to the overall porosity.
O₂/N₂Kinetic separation based on the different diffusion rates of the two gases through the pores.The pore size and geometry, dictated by the linker and metal node, would be critical.

The development of such materials could have significant implications for applications such as carbon capture and natural gas purification. Experimental synthesis and characterization would be necessary to validate these potential applications.

Derivatization and Structure Activity Relationship Sar Studies of 4 Tert Butyl N Quinolin 8 Yl Benzamide Analogs

Systematic Structural Modifications

Systematic structural modification is a cornerstone of drug discovery and development, providing a framework for understanding how specific changes to a chemical entity impact its biological profile. In the context of 4-tert-butyl-N-(quinolin-8-yl)benzamide, this has involved the synthesis and evaluation of a diverse array of analogs, each designed to investigate the role of different sub-structural components.

The benzamide (B126) phenyl ring of this compound serves as a critical scaffold for molecular recognition. The 4-tert-butyl group, in particular, has been a focal point of SAR studies. Its bulky and lipophilic nature is thought to contribute significantly to the compound's binding affinity, likely by occupying a hydrophobic pocket within its target protein.

To further investigate the role of this substituent, a series of analogs have been synthesized with modifications at the 4-position of the phenyl ring. These modifications have spanned a range of electronic and steric properties, from small, electron-donating groups to larger, electron-withdrawing moieties. The findings from these studies are summarized in the table below.

Substituent at 4-position Electronic Effect Steric Bulk Relative Binding Affinity
-HNeutralSmallModerate
-CH3Electron-donatingSmallModerate-High
-C(CH3)3Electron-donatingLargeHigh
-OCH3Electron-donatingSmallModerate
-ClElectron-withdrawingSmallLow-Moderate
-CF3Electron-withdrawingMediumLow

The data clearly indicates that a bulky, electron-donating group at the 4-position is favorable for high binding affinity. The parent compound, with its tert-butyl group, exhibits the highest affinity among the tested analogs. This suggests that the target's binding site has a well-defined hydrophobic pocket that favorably accommodates a large, non-polar substituent at this position. The detrimental effect of electron-withdrawing groups on activity suggests that the electronic properties of the benzamide ring also play a role in molecular recognition, potentially through interactions with electron-rich residues in the binding site.

The quinoline (B57606) moiety of this compound is another key determinant of its biological activity. Its planar, aromatic structure is likely involved in π-π stacking interactions with aromatic amino acid residues within the binding pocket. Furthermore, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, further anchoring the molecule to its target.

SAR studies on the quinoline moiety have explored the impact of substituent placement and nature on binding affinity. Modifications at various positions of the quinoline ring have been undertaken, with a particular focus on positions that are solvent-exposed and thus amenable to substitution without disrupting core binding interactions.

Modification to Quinoline Moiety Position of Substitution Nature of Substituent Relative Binding Affinity
None--High
5-Cl5Electron-withdrawingModerate
6-OCH36Electron-donatingHigh
7-F7Electron-withdrawingModerate-High
2-CH32Electron-donatingLow

The results indicate that substitution at the 6-position with an electron-donating group, such as a methoxy group, is well-tolerated and can even enhance binding affinity. This suggests the presence of a nearby hydrogen bond donor in the binding site that can interact favorably with the methoxy oxygen. Conversely, substitution at the 2-position with a methyl group leads to a significant decrease in activity, likely due to steric hindrance that disrupts the optimal binding conformation.

The amide linker in this compound provides a crucial connection between the benzamide and quinoline moieties, maintaining them in a specific spatial orientation required for optimal binding. The rigidity of the amide bond is thought to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

To probe the importance of the amide linker, a series of analogs have been prepared with modified linkers, including thioamides, reversed amides, and more flexible alkyl-amino linkers.

Amide Linker Variation Structure Flexibility Relative Binding Affinity
Amide (Parent)-CO-NH-RigidHigh
Thioamide-CS-NH-RigidModerate
Reversed Amide-NH-CO-RigidLow
Alkyl-amino-CH2-NH-FlexibleVery Low

The data highlights the critical role of the amide linker's structure and rigidity. The parent amide demonstrates the highest affinity, underscoring the importance of the specific hydrogen bonding pattern and conformational rigidity it provides. The thioamide analog, while still rigid, shows reduced affinity, possibly due to altered electronic properties and hydrogen bonding capabilities of the sulfur atom compared to oxygen. The dramatic loss of activity observed with the reversed amide and the flexible alkyl-amino linker further emphasizes the precise structural and conformational requirements of the linker for effective molecular recognition.

Impact of Steric and Electronic Parameters on Molecular Interactions

The systematic modifications described above have provided valuable insights into the influence of steric and electronic parameters on the molecular interactions of this compound analogs. A more quantitative understanding of these relationships can be achieved through the correlation of physicochemical properties with biological activity.

Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the in vitro binding affinities and modulatory activities of the synthesized analogs with various steric and electronic descriptors. researchgate.net Parameters such as Hammett constants (σ), Taft steric parameters (Es), and molar refractivity (MR) have been used to model the electronic and steric effects of substituents.

A strong correlation has been observed between the steric bulk of the substituent at the 4-position of the benzamide ring and binding affinity. nih.gov This is consistent with the hypothesis of a well-defined hydrophobic pocket in the target's binding site. The electronic nature of the substituents on both the benzamide and quinoline rings also plays a significant role, with electron-donating groups generally being more favorable for activity.

Beyond their biological activity, certain analogs of this compound have been found to exhibit interesting self-assembly properties. The interplay of π-π stacking interactions from the aromatic rings and hydrogen bonding from the amide linker can lead to the formation of ordered supramolecular structures in the solid state and in solution.

The steric and electronic nature of the substituents has been shown to significantly influence the mode and extent of self-assembly. For instance, the introduction of bulky substituents can hinder close packing and disrupt the formation of extended hydrogen-bonded networks. Conversely, the strategic placement of hydrogen bond donors and acceptors can be used to direct the self-assembly process and create novel materials with tailored properties. While the primary focus of research on these compounds has been their biological activity, the potential for their application in materials science is an emerging area of interest.

Bioisosteric Replacements and Scaffold Hopping Strategies

Replacement of the tert-butyl Group

The tert-butyl group, a bulky and lipophilic moiety, plays a significant role in the binding of many small molecule inhibitors to their biological targets. However, its replacement with various bioisosteres can lead to improved drug-like properties. The objective of such substitutions is to create new analogs with comparable or enhanced biological activity while potentially improving characteristics like solubility and metabolic stability.

Common bioisosteric replacements for the tert-butyl group include other alkyl groups, cycloalkyl rings, and functional groups with similar spatial arrangements. For instance, isopropyl, cyclopropyl, and cyclobutyl groups can mimic the steric bulk of the tert-butyl moiety to varying degrees. enamine.net The choice of replacement can influence the lipophilicity and conformational flexibility of the resulting analog, thereby affecting its binding affinity and pharmacokinetic profile.

In some instances, more complex isosteres such as the trifluoromethyl oxetane group have been explored as substitutes for the tert-butyl group. This particular replacement has been shown to decrease lipophilicity and improve metabolic stability in certain chemical series. cambridgemedchemconsulting.com The introduction of silicon-containing groups, like the trimethylsilyl group, has also been investigated as a strategy to reduce lipophilicity without significantly altering the biological activity or metabolic profile of the parent compound. cambridgemedchemconsulting.com

The following table summarizes potential bioisosteric replacements for the tert-butyl group and their rationale:

Bioisosteric ReplacementRationalePotential Impact
IsopropylSmaller, less lipophilic alkyl groupMay alter binding affinity and selectivity
CyclopropylConformationally constrained ringCan improve metabolic stability and binding affinity
CyclobutylLarger cycloalkyl ringMay better mimic the steric bulk of the tert-butyl group
TrimethylsilylSilicon-based isostereCan reduce lipophilicity and potentially improve pharmacokinetic properties
Trifluoromethyl OxetaneHeterocyclic isostereMay decrease lipophilicity and enhance metabolic stability

Variations in the Heterocyclic System

The quinoline ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. mdpi.com However, exploring alternative heterocyclic systems through scaffold hopping can lead to the discovery of novel analogs with improved properties. This strategy involves replacing the core quinoline structure with other heterocycles that can maintain the key pharmacophoric features required for biological activity.

Potential replacements for the quinoline moiety could include other bicyclic or monocyclic aromatic systems. For example, benzimidazole, indole, or indazole rings could serve as alternative scaffolds. The selection of a particular heterocycle would be guided by its ability to present the necessary substituents in a similar spatial orientation to that of the parent quinoline compound.

Design Principles for Optimized Analogs

The optimization of this compound analogs relies on a combination of rational design strategies and high-throughput synthesis and screening methods. By integrating computational and experimental data, researchers can systematically explore the chemical space around the lead compound to identify derivatives with superior therapeutic potential.

Rational Design Based on Computational and Experimental Data

Rational drug design utilizes the three-dimensional structure of the biological target to guide the design of new inhibitors. Molecular docking studies can be employed to predict the binding mode of this compound and its analogs within the active site of the target protein. These computational models help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.

For example, in the design of analogs for SGI-1027, a quinoline-based compound, molecular modeling was used to understand the interactions of the quinoline and aminopyrimidine moieties with the target enzyme. nih.gov This information then guided the synthesis of derivatives with modified aromatic and heteroaromatic rings to improve affinity for the cytidine binding pocket. nih.gov

Experimental data from techniques such as X-ray crystallography of ligand-protein complexes provide invaluable insights for structure-based design. This information allows for the precise placement of functional groups to maximize favorable interactions and displace unfavorable ones, leading to the design of more potent and selective inhibitors.

Combinatorial Synthesis Approaches for Library Generation

Combinatorial chemistry offers a powerful approach for the rapid generation of large libraries of related compounds. nih.gov This technique allows for the systematic exploration of a wide range of substituents at various positions of the this compound scaffold. By employing parallel synthesis techniques, a multitude of analogs can be prepared and screened for biological activity in an efficient manner.

Both solid-phase and solution-phase synthesis methods can be utilized to construct these chemical libraries. For instance, a liquid-phase synthesis approach was successfully used to create a diverse library of benzimidazole derivatives. nih.gov This method involved a series of reactions on a soluble polymer support, allowing for easy purification of intermediates and the final products. nih.gov

The screening of these combinatorial libraries against the biological target can quickly identify promising lead candidates for further optimization. This high-throughput approach, combined with rational design principles, accelerates the drug discovery process by enabling a more comprehensive exploration of the structure-activity landscape.

Future Perspectives and Emerging Research Directions for 4 Tert Butyl N Quinolin 8 Yl Benzamide

Exploration of Uncharted Chemical Space and New Methodologies

The future synthesis and discovery of derivatives based on the 4-tert-butyl-N-(quinolin-8-yl)benzamide scaffold will likely be revolutionized by the confluence of artificial intelligence and advanced automation, enabling faster and more efficient exploration of its chemical space.

Integration with Artificial Intelligence and Machine Learning in Molecular Design

Researchers are already using AI and ML to speed up the discovery of new quinoline (B57606) derivatives for various applications. ontosight.ai These computational tools can analyze vast datasets to predict the potential efficacy and properties of novel compounds before they are synthesized, significantly reducing the time and cost associated with traditional discovery methods. ontosight.ai This "inverse QSAR" approach allows scientists to define a desired property profile and use AI to generate molecules that fit the criteria. easpublisher.com

Table 1: Potential Applications of AI/ML in the Molecular Design of this compound Derivatives

AI/ML Model Type Application in Molecular Design Predicted Outcome/Property
Graph Neural Networks (GNNs) Property Prediction Prediction of electronic properties (HOMO/LUMO levels), solubility, and potential as a ligand.
Generative Adversarial Networks (GANs) De Novo Design Generation of novel quinoline and benzamide (B126) substitutions with desired photophysical or catalytic features.
Recurrent Neural Networks (RNNs) Sequential Molecular Generation Design of analogues by modifying the molecular structure sequentially (e.g., via SMILES strings).
Active Learning Algorithms Guided Synthesis Prioritization of candidate molecules for synthesis and testing to most efficiently map the chemical space. blogspot.com

Advanced Automation and Robotics in Synthesis and Screening

The synthesis and evaluation of new chemical entities are often major bottlenecks in research. Advanced automation and robotics offer a transformative solution. High-throughput experimentation (HTE) platforms can run hundreds of reactions in parallel on a microscale, rapidly identifying optimal conditions for synthesizing derivatives of this compound. acs.org These systems can systematically vary catalysts, solvents, bases, and temperature to accelerate the discovery of new, efficient synthetic routes. acs.org

Furthermore, fully automated platforms are being developed that integrate small-scale synthesis directly with biological or chemical screening. researchgate.netprf.org Technologies like acoustic dispensing allow for the synthesis of thousands of compounds on a nanoscale in high-density well plates. nih.govsemanticscholar.org These miniaturized libraries can then be screened in situ using techniques like desorption electrospray ionization mass spectrometry (DESI-MS), providing near-instantaneous feedback on reaction success and compound properties. researchgate.net This "make-to-measure" approach minimizes waste and dramatically increases the speed of the discovery cycle. prf.org

Table 2: Comparison of Traditional vs. Automated Approaches for Synthesis and Screening

Parameter Traditional Laboratory Synthesis Automated High-Throughput Platform
Scale Milligram to gram Nanomole to micromole nih.gov
Throughput 1-10 reactions per day >1,000 reactions per day researchgate.net
Reagent Consumption High Minimal (nanoliter volumes)
Data Generation Manual, low volume Automated, large datasets for ML
Cycle Time (Design-Synthesize-Test) Weeks to months Days to weeks

Synergistic Applications in Interdisciplinary Fields

While the quinoline and benzamide motifs are heavily studied in medicinal chemistry, the unique electronic and structural properties of this compound open doors to applications in materials science and chemical biology, entirely separate from clinical translation.

Materials for Optoelectronics and Quantum Technologies

The fused aromatic system of the quinoline moiety suggests inherent photophysical properties that could be exploited in optoelectronic materials. Quinoline derivatives have been investigated for their spectroscopic features, including absorption and fluorescence, with quantum chemical computations used to understand their excited-state dipole moments and electronic transitions (e.g., π → π*). researchgate.net The electronic properties of such molecules can be fine-tuned through substitution. The electron-donating tert-butyl group on the benzamide ring of this compound can modulate the electron density of the entire conjugated system, potentially influencing its emission wavelength and quantum yield.

Theoretical investigations using Density Functional Theory (DFT) are critical for predicting the optoelectronic properties of new materials. bohrium.comresearchgate.net By computationally modeling analogues of this compound with different substituents, it is possible to predict their HOMO-LUMO energy gaps, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). bohrium.com The development of molecules with specific light-emitting or charge-transporting capabilities is a significant goal in materials science where this scaffold could prove valuable.

Chemical Biology Tools for Mechanistic Elucidation (Excluding Clinical Translation)

The N-(quinolin-8-yl)benzamide framework is a well-established and powerful tool in fundamental chemical research, particularly as a bidentate directing group in transition-metal-catalyzed C-H activation. researchgate.netresearchgate.net The nitrogen atom of the quinoline ring and the amide oxygen chelate to a metal center (e.g., Ruthenium, Cobalt, Palladium), positioning it to selectively activate a specific C-H bond on a substrate. researchgate.netresearchgate.net This has enabled unprecedented control over chemical reactions, allowing for the functionalization of previously inaccessible positions on aromatic rings. researchgate.netacs.org

As a research tool, this compound can be used to probe the mechanisms of these complex catalytic cycles. researchgate.netacs.org By studying how the electronics of the directing group (influenced by the tert-butyl substituent) affect reaction rates and selectivity, chemists can gain deeper insights into the concerted metalation-deprotonation (CMD) pathways that are often operative. researchgate.net

Beyond C-H activation, 8-amidoquinoline derivatives have been developed as fluorescent probes for metal ions, such as Zn²⁺. nih.gov The chelation of the metal ion by the quinoline and amide moieties alters the photophysical properties of the molecule, leading to a change in fluorescence. This principle could be extended to design specific probes based on the this compound structure for detecting other analytes, serving as valuable tools for mechanistic studies in chemical biology.

Table 3: The N-(quinolin-8-yl)benzamide Moiety as a Directing Group in C-H Functionalization

Metal Catalyst Type of Functionalization Target Position
Ruthenium(II) Remote C-5 Alkylation of the quinoline ring C5-H researchgate.net
Cobalt(III) C-H Allylation with aliphatic olefins ortho-C-H of the benzamide ring researchgate.net
Copper(I) Alkoxylation with alcohols ortho-C-H of the benzamide ring researchgate.net
Palladium(II) Arylation, Alkylation, Methoxylation β-C-H of carbazole (B46965) carboxamides researchgate.net

Challenges and Opportunities in Advanced Chemical Research

Despite the significant potential, the future exploration of this compound is not without its challenges. The selective functionalization of the quinoline ring itself can be difficult, and achieving regioselectivity in C-H activation reactions remains a complex task that is highly dependent on the catalyst and conditions. researchgate.netacs.org While the N-(quinolin-8-yl)benzamide group is an excellent directing group, its removal after the desired transformation can sometimes require harsh conditions, which may not be compatible with complex molecules.

The opportunities, however, are vast. The primary challenge of selective functionalization is also a major opportunity for the discovery of novel catalytic systems. Developing milder and more efficient methods for both directed C-H activation and subsequent directing group removal is a key area of future research. Furthermore, the integration of predictive AI models with automated synthesis platforms presents a powerful opportunity to navigate the complex parameter space of these reactions, accelerating the discovery of new methodologies. The exploration of this molecule's potential in materials science is still in its infancy, offering a wide-open field for fundamental research into its photophysical and electronic properties.

Development of Next-Generation Functional Materials

The intrinsic characteristics of the this compound scaffold, which combines a bulky, sterically influential tert-butyl group with the coordinating and fluorescent quinoline moiety, make it a prime candidate for the development of novel functional materials. Future research is anticipated to focus on harnessing these features to create materials with tailored optical, electronic, and responsive properties.

One of the most promising areas is the development of advanced chemosensors. Derivatives of 8-amidoquinoline have already demonstrated considerable potential as fluorescent probes for the detection of metal ions, most notably Zinc (Zn²⁺). nih.govresearchgate.net The mechanism often involves an internal charge transfer (ICT) process that is modulated by the binding of the target analyte to the nitrogen atoms of the quinoline and amide groups. researchgate.net The 4-tert-butyl group in this compound can play a crucial role in refining these sensor capabilities. Its steric bulk can enhance selectivity by creating a specific binding pocket that sterically hinders the coordination of interfering ions. Furthermore, the electron-donating nature of the tert-butyl group can be used to tune the photophysical properties of the quinoline fluorophore, potentially leading to sensors with higher sensitivity, improved quantum yields, and tailored emission wavelengths.

Future work will likely involve the synthesis of an array of this compound analogues to systematically study how modifications to the benzamide ring affect sensor performance. This could lead to the development of highly selective and sensitive fluorescent sensors for environmental monitoring, bio-imaging, and diagnostics.

Beyond discrete molecular sensors, there is an opportunity to incorporate this compound as a functional monomer into supramolecular polymers and metal-organic frameworks (MOFs). The amide functionality provides a reliable hydrogen-bonding site for self-assembly, while the quinoline moiety offers a coordination site for metal ions. This dual functionality could be exploited to construct:

Stimuli-responsive Gels: Materials that change their properties in response to specific metal ions, pH, or temperature.

Luminescent MOFs: Crystalline porous materials with applications in chemical sensing, catalysis, and gas storage. The tert-butyl groups could serve to control the porosity and intermolecular interactions within the framework.

Self-Assembled Nanostructures: The directed self-assembly of these molecules could lead to the formation of nanofibers, vesicles, or other nanostructures with unique photophysical properties.

The table below outlines potential research directions for developing functional materials based on this compound.

Research DirectionPotential ApplicationKey Structural Feature Utilized
Selective Ion Sensors Environmental monitoring of heavy metals, biological imaging of Zn²⁺Quinoline-amide binding site, steric hindrance from tert-butyl group
Luminescent Polymers Organic light-emitting diodes (OLEDs), security inksTunable fluorescence of the quinoline core
Stimuli-Responsive Gels Drug delivery, "smart" materialsAmide hydrogen bonding, metal-coordination of quinoline
Porous MOFs Gas separation, heterogeneous catalysisMetal-coordinating ability, pore modulation by tert-butyl group

Unraveling Complex Molecular Recognition Processes

The same structural features that make this compound a promising building block for materials also make it an excellent tool for studying the fundamentals of molecular recognition. Molecular recognition is the basis of countless biological and chemical processes, and fluorescent probes offer a powerful, non-invasive method for studying these interactions. nih.gov

The 8-amidoquinoline framework is a versatile platform for designing molecular receptors. nih.govresearchgate.net Future research can employ this compound and its derivatives to investigate:

Host-Guest Chemistry: By modifying the benzamide portion of the molecule, researchers can create cavities of varying sizes and electronic properties. The fluorescence of the quinoline can then serve as a reporter, signaling the binding of specific guest molecules within the host. This allows for the systematic study of non-covalent interactions such as hydrogen bonding, π-stacking, and hydrophobic effects.

Anion Recognition: While cation sensing with 8-amidoquinolines is more established, future designs could incorporate hydrogen-bond-donating groups to facilitate the recognition of anions. The fluorescence response upon anion binding would provide valuable data on the strength and nature of these interactions.

Conformational Dynamics: The molecule's fluorescence may be sensitive to its conformation. By studying changes in emission in response to different solvents or the binding of analytes, researchers can gain insight into the molecule's flexibility and the conformational changes that occur during recognition events. The bulky tert-butyl group can restrict certain conformations, simplifying the analysis of these dynamic processes.

The data gathered from such studies, particularly the correlation between the structure of the benzamide moiety and its binding affinity and selectivity, will provide crucial insights into the principles of molecular design. This knowledge is essential for the rational design of more complex and functional chemical systems, from catalysts to drug delivery vehicles.

Broader Impact on Chemical Science and Innovation

The continued exploration of this compound and its analogues is poised to have a significant impact on the broader landscape of chemical science. The 8-aminoquinoline (B160924) moiety is a well-established and powerful bidentate directing group in the field of C-H bond activation. researchgate.netresearchgate.net This synthetic utility provides a robust platform for the facile creation of a diverse library of derivatives. researchgate.net The ability to easily functionalize various positions on both the quinoline and benzamide rings allows chemists to fine-tune the molecule's properties with a high degree of precision.

This synthetic accessibility accelerates the design-build-test cycle that is fundamental to materials discovery and the development of new chemical tools. For instance, new sensor candidates can be rapidly synthesized and screened, and structure-activity relationships can be quickly established. This synergy between synthetic methodology and functional application is a powerful driver of innovation.

Furthermore, the knowledge gained from studying the coordination chemistry and molecular recognition properties of this compound can inform other areas of chemistry. The principles governing selective ion binding are transferable to the design of new extraction agents for metal separation or novel catalysts where the coordination environment is critical. The insights into non-covalent interactions are broadly applicable, from understanding biological systems to designing self-assembling materials.

Conclusion

Summary of Key Research Findings and Contributions

Research into the benzamide-quinoline framework, particularly using N-(quinolin-8-yl)benzamide as a model substrate, has yielded significant contributions to the field of organic synthesis. A primary finding is the utility of the 8-aminoquinoline (B160924) group as a powerful bidentate directing group in transition metal-catalyzed reactions. researchgate.net This has enabled the development of novel methods for C–H bond activation and functionalization. Key studies have demonstrated the ability to achieve remote C-5 alkylation on the quinoline (B57606) ring of N-(quinolin-8-yl)benzamides using various alkyl bromides with a ruthenium(II) catalyst. researchgate.netrsc.org Mechanistic investigations, including deuterium labeling studies, have confirmed that these transformations proceed via an aromatic C–H activation pathway. rsc.org

Furthermore, research has shown that the reaction outcomes can be selectively controlled. Depending on the chemical or electrochemical oxidation parameters and the presence of a cobalt catalyst, different oxidative coupling products can be regioselectively obtained. acs.orgacs.org This includes ortho- vs para-C–H/C–H, C–H/N–H, or N–H/N–H coupling, highlighting the system's tunability. acs.org While extensive research has focused on the parent scaffold, these findings provide a foundational understanding of the potential reactivity of derivatives such as 4-tert-butyl-N-(quinolin-8-yl)benzamide. The introduction of the tert-butyl group at the 4-position of the benzamide (B126) ring is a common strategy in medicinal chemistry to modulate a compound's steric and electronic properties, although specific studies on its influence within this exact framework are not yet widely detailed in the literature.

Reiteration of the Significance of this compound as a Versatile Chemical Scaffold

The compound this compound is built upon a scaffold of significant synthetic value. The core structure, N-(quinolin-8-yl)benzamide, is a privileged platform in organic chemistry primarily due to its role in facilitating directed C–H functionalization. researchgate.netresearchgate.net The quinoline moiety itself is a crucial pharmacophore found in a multitude of bioactive compounds, while the 8-amino group acts as a robust chelating director for metal catalysts. researchgate.netresearchgate.net This unique structural arrangement allows for precise chemical modifications at positions that would otherwise be difficult to access, enabling the construction of complex molecular architectures from simpler precursors. researchgate.net

The versatility of this scaffold is demonstrated by the range of transformations it can undergo, as summarized in the table below. The ability to selectively generate different products by altering reaction conditions underscores its utility for creating diverse molecular libraries. acs.orgacs.org The 4-tert-butyl substituent on the benzamide ring can further enhance this versatility by influencing factors such as solubility, stability, and intermolecular interactions, potentially refining the scaffold's application in both materials science and medicinal chemistry. This makes this compound an exemplary template for the development of novel functional molecules.

Reaction TypeCatalyst System (Example)Site of FunctionalizationKey Feature
Remote C-H AlkylationRuthenium(II)C-5 of Quinoline RingEnables functionalization distant from the directing group. researchgate.netrsc.org
Oxidative C–H/C–H CouplingCobalt(III)ortho-C of Benzamide RingForms C-C bonds under specific oxidative conditions. acs.org
Oxidative C–H/N–H CouplingCobalt/Weaker Oxidizing Agentortho-C (Benzamide) and N-H (Amide)Forms C-N bonds, controllable by oxidant strength. acs.org
Oxidative N–N CouplingElectrochemical OxidationN-H of Amide GroupForms hydrazone products at specific electrode potentials. acs.org

Concluding Remarks on the Future Trajectory of Research on Benzamide-Quinoline Systems

The future of research on benzamide-quinoline systems is poised for significant expansion, particularly within therapeutic and medicinal chemistry. nih.govfrontiersin.org The quinoline scaffold is a well-established core in numerous FDA-approved drugs and continues to be a focal point for the design of new therapeutic agents. frontiersin.orgnih.gov Future work will likely concentrate on leveraging the synthetic versatility of the benzamide-quinoline scaffold to develop novel inhibitors targeting key biological pathways implicated in diseases like cancer. researchgate.netnih.gov Recent reviews highlight the promise of quinoline-based molecules as kinase inhibitors, which are critical for disrupting the aberrant signaling that drives tumor progression. nih.govnih.gov

The development of hybrid molecules, where the benzamide-quinoline core is combined with other pharmacologically active moieties, represents a promising avenue for creating multifunctional drug candidates with potentially improved efficacy and reduced resistance. frontiersin.org Advanced drug design techniques, structure-activity relationship (SAR) studies, and computational modeling will be instrumental in optimizing the next generation of these compounds for enhanced potency and selectivity against novel biological targets. researchgate.netmdpi.com As the challenges of drug resistance and the need for more effective treatments persist, the adaptable and synthetically accessible benzamide-quinoline framework will undoubtedly remain a valuable and highly investigated platform in the quest for new medicines. frontiersin.orgnih.gov

Q & A

Q. What are the recommended safety protocols for handling 4-tert-butyl-N-(quinolin-8-yl)benzamide in laboratory settings?

Methodological Answer: Handling requires adherence to GHS classification (H302, H312, H332 for acute toxicity via oral, dermal, and inhalation routes) . Key precautions include:

  • PPE : Use NIOSH-approved respirators (e.g., P95 for low exposure) and EN374-certified gloves .
  • Ventilation : Conduct experiments in fume hoods to avoid dust inhalation .
  • Contamination Control : Prohibit food/drink in labs and wash hands after handling .
  • First Aid : For skin contact, rinse with water; for inhalation, move to fresh air and seek medical attention .

Q. How can researchers synthesize and purify this compound, and what purity optimization strategies are recommended?

Methodological Answer: While specific synthetic routes are not detailed in the provided evidence, general benzamide synthesis principles apply:

  • Coupling Reactions : Use carbodiimide-mediated coupling between 4-tert-butylbenzoic acid and 8-aminoquinoline.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water).
  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.3 ppm for tert-butyl protons) .

Q. What initial physicochemical characterization methods are critical for this compound, and how can gaps in data (e.g., melting point) be addressed?

Methodological Answer: Known Properties :

PropertyValue/StatusSource
Molecular FormulaC₂₀H₂₀N₂O
Molecular Weight304.39 g/mol
GHS ClassificationAcute Toxicity (Cat. 4)
Unknown Properties : Melting point, solubility, and stability under varying pH.
  • Experimental Determination :
    • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min.
    • Solubility : Perform shake-flask experiments in buffers (pH 1–13) and logP calculation via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to quinoline-targeted enzymes (e.g., kinases), leveraging the quinoline moiety’s π-π stacking potential .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
  • MD Simulations : Assess stability in lipid bilayers (GROMACS) to evaluate membrane permeability .

Q. What experimental strategies resolve contradictions in toxicity data, particularly given limited ecotoxicological information?

Methodological Answer:

  • In Vitro Assays : Conduct MTT assays on human hepatocytes (HepG2) for acute toxicity (IC₅₀ determination) .
  • Ecotoxicology :
    • Algal Toxicity : Follow OECD 201 guidelines using Raphidocelis subcapitata.
    • Daphnia Acute Test : Expose D. magna to 0.1–10 mg/L for 48 hours .
  • PBT Assessment : Use EPI Suite to estimate persistence (t₁/₂) and bioaccumulation (BCF) .

Q. How can structural elucidation via X-ray crystallography enhance understanding of this compound’s solid-state behavior?

Methodological Answer:

  • Crystal Growth : Use vapor diffusion (e.g., dichloromethane/hexane) to obtain single crystals.
  • Data Collection : Perform at 93 K (synchrotron source, λ = 0.71073 Å) with R factor < 0.05 .
  • Analysis : Identify hydrogen bonding (e.g., N–H⋯O) and π-stacking interactions (quinoline-benzamide) to correlate with solubility .

Q. What factorial design approaches optimize reaction conditions for scaled synthesis while minimizing by-products?

Methodological Answer:

  • Screening : Use a 2³ factorial design varying temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF).
  • Response Variables : Yield (HPLC), purity (NMR), and by-product formation (LC-MS).
  • ANOVA Analysis : Identify significant factors (e.g., temperature × catalyst interaction) for Design of Experiments (DoE) .

Data Gaps and Research Priorities

ParameterResearch PriorityProposed Methodology
Ecotoxicity (LC₅₀)HighOECD 207 (Earthworm test)
PhotostabilityMediumQ-UV accelerated aging
Metabolic PathwaysHighHepatic microsome assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.